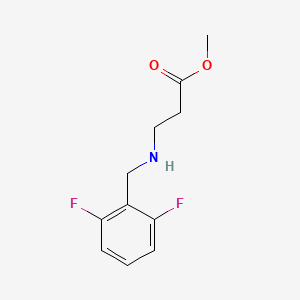
Methyl 3-((2,6-difluorobenzyl)amino)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-((2,6-difluorobenzyl)amino)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group and a 2,6-difluorobenzylamino group attached to a propanoate backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((2,6-difluorobenzyl)amino)propanoate typically involves the reaction of 2,6-difluorobenzylamine with methyl 3-bromopropanoate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction conditions include heating the mixture to a temperature of around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.
化学反応の分析
Types of Reactions
Methyl 3-((2,6-difluorobenzyl)amino)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted derivatives.
科学的研究の応用
Methyl 3-((2,6-difluorobenzyl)amino)propanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It may be used in the production of specialty chemicals or as a building block for advanced materials.
作用機序
The mechanism of action of Methyl 3-((2,6-difluorobenzyl)amino)propanoate involves its interaction with specific molecular targets. The 2,6-difluorobenzylamino group can bind to active sites of enzymes or receptors, potentially inhibiting their activity. The ester group may undergo hydrolysis in biological systems, releasing the active amine component. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- Methyl 3-((2-furylmethyl)amino)propanoate
- Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate
- Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate
Uniqueness
Methyl 3-((2,6-difluorobenzyl)amino)propanoate is unique due to the presence of the 2,6-difluorobenzyl group, which imparts specific chemical and biological properties. The fluorine atoms can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable compound for research and development in various fields.
特性
分子式 |
C11H13F2NO2 |
|---|---|
分子量 |
229.22 g/mol |
IUPAC名 |
methyl 3-[(2,6-difluorophenyl)methylamino]propanoate |
InChI |
InChI=1S/C11H13F2NO2/c1-16-11(15)5-6-14-7-8-9(12)3-2-4-10(8)13/h2-4,14H,5-7H2,1H3 |
InChIキー |
QTABHWQHCMALDR-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CCNCC1=C(C=CC=C1F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tert-butyl 3-[(3-bromophenyl)amino]propanoate](/img/structure/B13505628.png)

![Benzyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13505633.png)
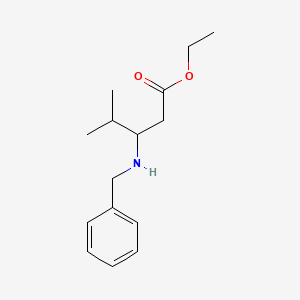
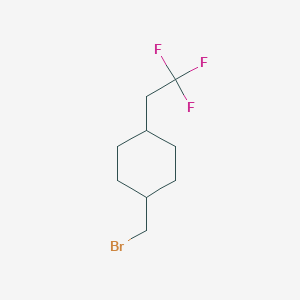
![Bicyclo[2.2.0]hexan-1-amine](/img/structure/B13505655.png)
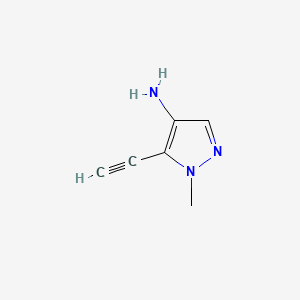



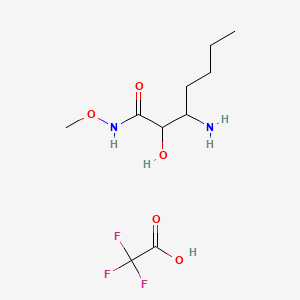

![Ethyl 2-[(5-bromo-2-nitrophenyl)amino]-2-methylpropanoate](/img/structure/B13505705.png)
